6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone
Overview
Description
Flavones are a type of flavonoid with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . This compound is characterized by the presence of hydroxyl groups at positions 6 and 4’, a methyl group at position 3, and bromine atoms at positions 3’ and 5’.
Preparation Methods
The synthesis of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone typically involves the bromination of 6,4’-Dihydroxy-3-Methylflavone. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,4’-Dihydroxy-3-Methylflavone. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups using nucleophilic substitution reactions. Common reagents include amines and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield de-brominated flavones .
Scientific Research Applications
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The hydroxyl groups and bromine atoms play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone can be compared with other similar compounds such as:
6,4’-Dihydroxyflavone: Lacks the methyl and bromine substituents, resulting in different biological activities.
3’,5’-Dibromo-6,4’-Dihydroxyflavone: Similar structure but without the methyl group, which may affect its chemical reactivity and biological properties.
3-Methylflavone: Lacks the hydroxyl and bromine substituents, leading to different chemical and biological behaviors.
The uniqueness of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
104567-72-8 |
---|---|
Molecular Formula |
C16H10Br2O4 |
Molecular Weight |
426.05 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |
InChI Key |
GKDYOXMZSXVKPP-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Key on ui other cas no. |
104567-72-8 |
Synonyms |
3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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